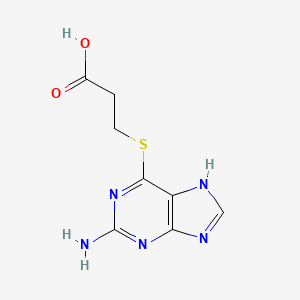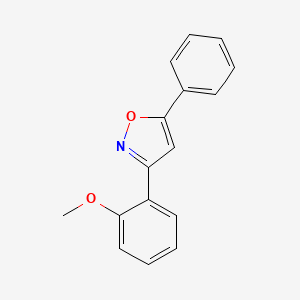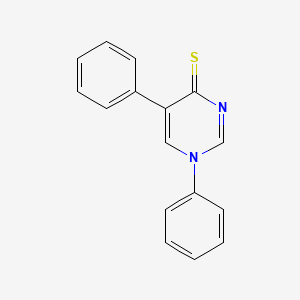
1,5-Diphenylpyrimidine-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound characterized by a pyrimidine ring substituted with phenyl groups at the 1 and 5 positions and a thione group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diphenylpyrimidine-4(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between benzylideneacetophenone and thiourea in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the pyrimidine ring with the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,5-Diphenylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1,5-Diphenylpyrimidine-4(1H)-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,5-Diphenylpyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
1,5-Diphenylpyrimidine-2-thione: Similar structure but with the thione group at the 2 position.
1,3-Diphenylpyrimidine-4(1H)-thione: Phenyl groups at the 1 and 3 positions.
1,5-Diphenyl-2-thioxo-1,2-dihydropyrimidine: Contains a thioxo group instead of a thione.
Uniqueness
1,5-Diphenylpyrimidine-4(1H)-thione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the thione group and the phenyl substituents play a crucial role in determining its interaction with various targets and its overall stability.
特性
CAS番号 |
98381-58-9 |
|---|---|
分子式 |
C16H12N2S |
分子量 |
264.3 g/mol |
IUPAC名 |
1,5-diphenylpyrimidine-4-thione |
InChI |
InChI=1S/C16H12N2S/c19-16-15(13-7-3-1-4-8-13)11-18(12-17-16)14-9-5-2-6-10-14/h1-12H |
InChIキー |
OKFJVTSWOGBTIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C=NC2=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
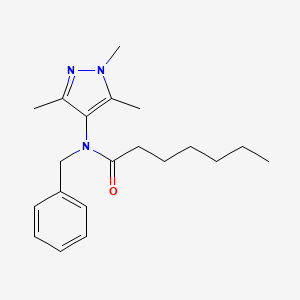
![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
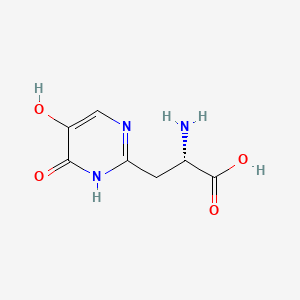
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
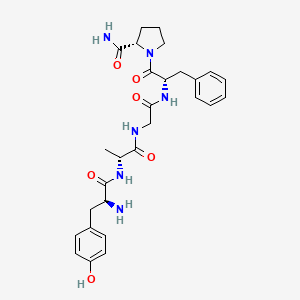
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
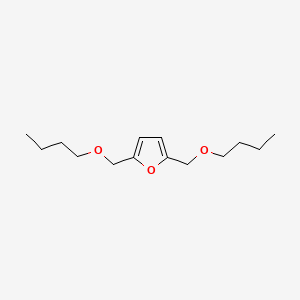
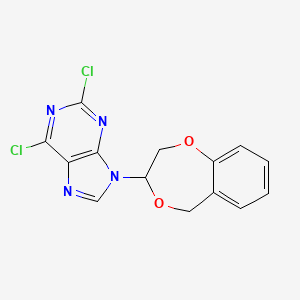
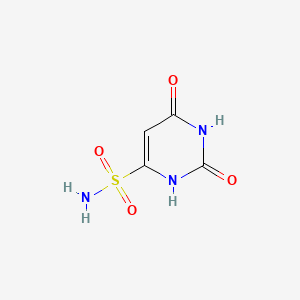
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)

